Crotonyloxymethyl-4,5,6-trihydroxycyclohex-2-enone
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Overview
Description
Crotonyloxymethyl-4,5,6-trihydroxycyclohex-2-enone is a compound known for its significant biological activities, particularly its anticancer properties. This compound is a metabolite produced by certain Streptomyces species and has been the subject of extensive research due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Crotonyloxymethyl-4,5,6-trihydroxycyclohex-2-enone involves several steps, starting from quinic acid. The process includes vicinal cis-diol protection, lactonization, lactone reduction, oxidative cleavage, and dehydration of β-hydroxy ketone . The final step involves the crotonylation of the intermediate product to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its complex synthesis and the specificity of its applications
Chemical Reactions Analysis
Types of Reactions
Crotonyloxymethyl-4,5,6-trihydroxycyclohex-2-enone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the ketone group in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the crotonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Crotonyloxymethyl-4,5,6-trihydroxycyclohex-2-enone has several scientific research applications:
Mechanism of Action
The mechanism of action of Crotonyloxymethyl-4,5,6-trihydroxycyclohex-2-enone involves its interaction with the sulfhydryl group of various enzymes. It inhibits DNA polymerase α, blocks mitosis, and affects macromolecular syntheses . The compound also increases the uptake of certain drugs in resistant cells, enhancing their efficacy .
Comparison with Similar Compounds
Similar Compounds
Antheminone A: Another compound with anticancer properties.
Gabosines: Natural products related to Crotonyloxymethyl-4,5,6-trihydroxycyclohex-2-enone.
Phorbasins: Compounds with similar biological activities.
Uniqueness
This compound is unique due to its specific mechanism of action and its ability to inhibit glyoxalase in the presence of glutathione . Its structural features also contribute to its distinct biological activities compared to other similar compounds .
Properties
CAS No. |
57449-30-6 |
---|---|
Molecular Formula |
C11H14O6 |
Molecular Weight |
242.22 g/mol |
IUPAC Name |
[(3R,4R,5R)-3,4,5-trihydroxy-6-oxocyclohexen-1-yl]methyl but-2-enoate |
InChI |
InChI=1S/C11H14O6/c1-2-3-8(13)17-5-6-4-7(12)10(15)11(16)9(6)14/h2-4,7,10-12,15-16H,5H2,1H3/t7-,10-,11+/m1/s1 |
InChI Key |
PSJQCAMBOYBQEU-ONOSFVFSSA-N |
Isomeric SMILES |
CC=CC(=O)OCC1=C[C@H]([C@H]([C@H](C1=O)O)O)O |
Canonical SMILES |
CC=CC(=O)OCC1=CC(C(C(C1=O)O)O)O |
Origin of Product |
United States |
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